molecular formula C13H17ClN2O3 B2606281 N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920197-98-4

N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No. B2606281
CAS RN: 920197-98-4
M. Wt: 284.74
InChI Key: ZJQBYNWPZLTKSR-UHFFFAOYSA-N
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Description

“N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a methoxypropan-2-yl group (a propane chain with a methoxy group attached to the middle carbon), and an oxalamide group (a type of amide). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The benzyl group might undergo electrophilic aromatic substitution reactions, while the oxalamide group could participate in various types of amide reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Novel Synthetic Methodologies

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This methodology is applicable to the synthesis of both anthranilic acid derivatives and oxalamides, offering a new formula for their synthesis with operational simplicity and high yield. This approach signifies the versatility of oxalamides in synthetic organic chemistry, providing a useful tool for the synthesis of complex molecules (Mamedov et al., 2016).

Liquid Crystal Applications

Liquid crystals synthesized from 2-R1-4′-R-4-(4-n-alkoxybenzoyloxy)azobenzenes, where R and R1 vary between n-butyl, methyl, and methoxy, demonstrate long liquid crystalline "nematic" ranges. These materials were utilized as stationary phases for the separation of positional isomers of di- and trisubstituted benzene, showcasing the impact of lateral substitution on the relative retentions of these compounds. This study highlights the application of oxalamide derivatives in enhancing the selectivity and efficiency of gas-liquid chromatography (Naikwadi et al., 1980).

Advanced Material Synthesis

An alkoxyamine derivative bearing a chromophore group linked to the aminoxyl function was proposed as a photoiniferter, showcasing the role of oxalamide derivatives in the field of photopolymerization. This compound, under UV irradiation, generates corresponding alkyl and nitroxide radicals, altering the photophysical or photochemical properties of the starting chromophore. Such materials are crucial in developing advanced materials with specific light-induced properties, indicating the broad applicability of oxalamide derivatives in material science (Guillaneuf et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on its structure and the specific functional groups it contains .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting chemical or biological properties, it could be studied further for potential use in pharmaceuticals or materials science .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-9(8-19-2)16-13(18)12(17)15-7-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQBYNWPZLTKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide

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